molecular formula C10H13NO B8668662 N-(3,5-dimethylphenyl)-N-methylformamide

N-(3,5-dimethylphenyl)-N-methylformamide

Cat. No. B8668662
M. Wt: 163.22 g/mol
InChI Key: DVFYVYBXRXSYNX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-methylformamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-N-methylformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-N-methylformamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3,5-dimethylphenyl)-N-methylformamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N-methylformamide

InChI

InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3

InChI Key

DVFYVYBXRXSYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C=O)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), di-tert-butylphosphine oxide (16.5 mg, 0.102 mmol), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. 5-Iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 46% yield of N-(3,5-dimethylphenyl)-N-methylformamide.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
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solvent
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1 mL
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solvent
Reaction Step Three
Quantity
16.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
430 mg
Type
reactant
Reaction Step Four
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. Hexamethylphosphorous triamide (18.5 μL, 0.102 mmol, 10 mol %) 5-iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 76% yield of N-(3,5-dimethylphenyl)-N-methylformamide.
Quantity
18.5 μL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Four
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one (18 mg, 0.10 mmol, 10 mol %), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. 5-Iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 54% yield of N-(3,5-dimethylphenyl)-N-methylformamide.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one
Quantity
18 mg
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reactant
Reaction Step Four
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Quantity
430 mg
Type
reactant
Reaction Step Four
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

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